molecular formula C9H18N2O B13220610 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B13220610
M. Wt: 170.25 g/mol
InChI Key: TXTHAPFQRXUSHF-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O It is often used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 3-methylpiperidine with a suitable aminating agent. One common method is the reductive amination of 3-methylpiperidine with an aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.

Scientific Research Applications

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system it interacts with. The pathways involved in its mechanism of action are studied to understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(3-methylpiperidin-1-yl)-propan-2-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone.

    3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one: This compound has a methyl group at a different position on the piperidine ring.

Uniqueness

3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both an amino group and a ketone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-amino-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7,10H2,1H3

InChI Key

TXTHAPFQRXUSHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CCN

Origin of Product

United States

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